Ethyl methyl-L-leucinate
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Overview
Description
Ethyl methyl-L-leucinate is an organic compound with the molecular formula C8H17NO2. It is an ester derivative of the amino acid leucine, specifically the ethyl ester of L-leucine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl methyl-L-leucinate can be synthesized through the esterification of L-leucine with ethanol in the presence of an acid catalyst. One common method involves the reaction of L-leucine with ethanol and hydrochloric acid, resulting in the formation of this compound hydrochloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of trimethylchlorosilane (TMSCl) with methanol has been shown to be an effective method for the esterification of amino acids, including leucine .
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl-L-leucinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to L-leucine and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Substitution: The amino group in this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Typically requires oxidizing agents, though specific examples are limited.
Substitution: Various nucleophiles can be used to substitute the amino group.
Major Products Formed
Hydrolysis: L-leucine and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl methyl-L-leucinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for leucine.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ethyl methyl-L-leucinate involves its conversion to L-leucine in the body. This conversion is facilitated by esterases, which hydrolyze the ester bond, releasing L-leucine and ethanol. L-leucine then participates in various metabolic pathways, including protein synthesis and the regulation of mTOR signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl L-leucinate: Another ester derivative of L-leucine, where the ester group is a methyl group instead of an ethyl group.
Ethyl L-leucinate: Similar to ethyl methyl-L-leucinate but lacks the additional methyl group.
Uniqueness
This compound is unique due to its specific ester structure, which may influence its solubility, reactivity, and biological activity compared to other leucine esters. Its dual ester groups (ethyl and methyl) provide distinct properties that can be advantageous in certain applications.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl (2S)-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8,10H,5-6H2,1-4H3/t8-/m0/s1 |
InChI Key |
DZLOWRBLCHSDMR-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)NC |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC |
Origin of Product |
United States |
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